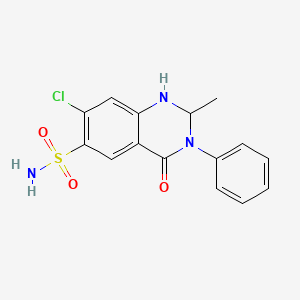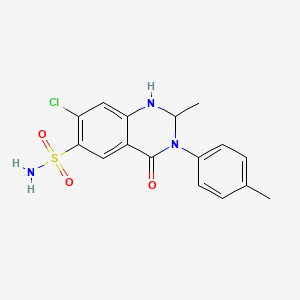![molecular formula C14H12ClN3O4S B580165 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate CAS No. 16600-04-7](/img/structure/B580165.png)
3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic aromatic chemical compound that is widely used as a redox indicator, a photosensitizer, and a dye in various fields of research.
作用机制
Methylene blue acts as an electron acceptor and a donor, which allows it to participate in redox reactions. It can also generate reactive oxygen species when exposed to light, which can damage cells and tissues. Methylene blue has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
Methylene blue has been shown to have various biochemical and physiological effects, including:
1. Antioxidant: Methylene blue has antioxidant properties that can protect cells from oxidative damage.
2. Anti-inflammatory: Methylene blue has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases.
3. Neuroprotective: Methylene blue has been shown to protect neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
Methylene blue has several advantages and limitations for lab experiments, including:
Advantages:
1. Low cost: Methylene blue is relatively inexpensive compared to other dyes and photosensitizers.
2. Versatility: Methylene blue can be used in a variety of research applications, including redox reactions, photosensitization, and staining.
3. Safety: Methylene blue has a low toxicity profile and is generally considered safe for use in laboratory experiments.
Limitations:
1. Light sensitivity: Methylene blue is highly sensitive to light, which can limit its usefulness in certain research applications.
2. Limited solubility: Methylene blue has limited solubility in water, which can make it difficult to work with in some experiments.
3. Non-specific staining: Methylene blue can stain both living and dead cells, which can make it difficult to distinguish between them.
未来方向
There are several future directions for research on methylene blue, including:
1. Developing new photosensitizers: Researchers are exploring new photosensitizers that can be used in photodynamic therapy, including modified versions of methylene blue.
2. Studying the mechanism of action: Researchers are investigating the mechanism of action of methylene blue in various research applications, including its role as a redox indicator and a neuroprotective agent.
3. Developing new applications: Researchers are exploring new applications for methylene blue in various fields of research, including neuroscience, cancer research, and analytical chemistry.
4. Improving solubility: Researchers are working to improve the solubility of methylene blue in water, which could make it easier to work with in laboratory experiments.
合成方法
Methylene blue can be synthesized by the oxidation of dimethylphenylenediamine using sodium nitrite and hydrochloric acid. The reaction produces a green intermediate, which is then oxidized with air to yield methylene blue.
科学研究应用
Methylene blue has been used in various scientific research applications, including:
1. Redox indicator: Methylene blue is commonly used as a redox indicator in analytical chemistry to determine the reduction potential of a solution.
2. Photosensitizer: Methylene blue has been used as a photosensitizer in photodynamic therapy to treat cancer and other diseases.
3. Dye: Methylene blue is widely used as a dye in histology and microbiology to stain cells and tissues.
4. Neuroprotective agent: Methylene blue has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
属性
IUPAC Name |
(3-methyl-1,3-benzothiazol-3-ium-2-yl)-phenyldiazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N3S.ClHO4/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLAVMTKNIWNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723752 |
Source


|
| Record name | 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-04-7 |
Source


|
| Record name | 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
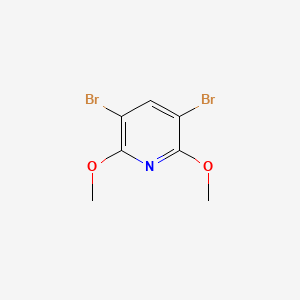

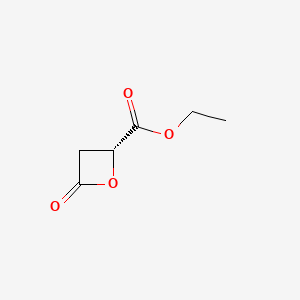
![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)
![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)
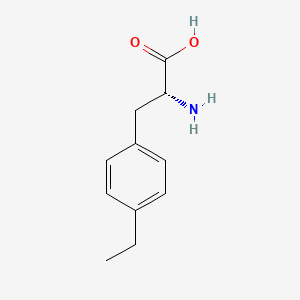
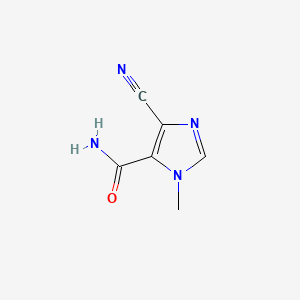
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

